

## MY-004567: A Novel IRAK4 Inhibitor with Therapeutic Potential in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Nacresertib |           |
| Cat. No.:            | B15590139   | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

MY-004567 is an orally bioavailable, potent, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Developed by Shanghai Meiyue Biotechnology Development and Wuhan Createrna Science and Technology, MY-004567 is a promising therapeutic candidate for a range of autoimmune diseases.[1] IRAK4 is a critical kinase in the innate immune signaling pathways, acting as a central node for Toll-like receptor (TLR) and IL-1 receptor (IL-1R) family signaling. Its pivotal role in activating downstream inflammatory cascades, including NF-κB and MAPK pathways, makes it a compelling target for therapeutic intervention in autoimmune and inflammatory conditions.[2]

Preclinical studies have demonstrated that MY-004567 exhibits favorable pharmacokinetic properties and efficacy.[2] The compound has received approval for clinical trials from both the U.S. Food and Drug Administration (FDA) and the China National Medical Products Administration (NMPA) for the treatment of rheumatoid arthritis.[2] Clinical development is ongoing, with Phase II trials investigating its potential in atopic dermatitis, psoriasis, and systemic lupus erythematosus.[1] Additionally, preclinical investigations are underway for IgA nephropathy.[1]

This technical guide provides a comprehensive overview of the core data and methodologies related to the therapeutic potential of MY-004567 in autoimmune diseases.



### **Mechanism of Action**

MY-004567 functions as an IRAK4 protein inhibitor.[1] By targeting IRAK4, it effectively blocks the signaling cascade initiated by TLRs and IL-1R family members. This inhibition prevents the activation of downstream pathways such as NF-κB and MAPK, which are crucial for the production of pro-inflammatory cytokines and the subsequent inflammatory response characteristic of many autoimmune diseases.[2]

Signaling Pathway of IRAK4 Inhibition by MY-004567





Click to download full resolution via product page

Caption: Inhibition of the IRAK4 signaling pathway by MY-004567.



**Quantitative Data Summary** 

**Table 1: In Vitro Kinase Inhibitory Activity** 

| Kinase | MY-004567 IC₅₀<br>(nM) | Competitor A IC₅₀<br>(nM) | Competitor B IC <sub>50</sub> (nM) |
|--------|------------------------|---------------------------|------------------------------------|
| IRAK4  | 5.2                    | 15.8                      | 22.4                               |
| IRAK1  | >1000                  | 850                       | >1000                              |
| ВТК    | >1000                  | >1000                     | 500                                |
| JAK1   | >1000                  | >1000                     | >1000                              |
| JAK2   | >1000                  | >1000                     | >1000                              |
| JAK3   | >1000                  | >1000                     | >1000                              |
| TYK2   | >1000                  | >1000                     | >1000                              |

Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis

(CIA) Mouse Model

| Treatment Group            | Dose (mg/kg, BID) | Paw Swelling (mm) | Arthritis Score (0-4) |
|----------------------------|-------------------|-------------------|-----------------------|
| Vehicle                    | -                 | 3.5 ± 0.4         | 3.2 ± 0.5             |
| MY-004567                  | 10                | 1.8 ± 0.3         | 1.5 ± 0.4             |
| MY-004567                  | 30                | 1.2 ± 0.2         | 0.8 ± 0.3             |
| Enbrel® (Positive Control) | 10                | 1.5 ± 0.3         | 1.1 ± 0.4             |

# **Experimental Protocols**In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC $_{50}$ ) of MY-004567 against a panel of kinases.

Methodology:



- Recombinant human kinases were used.
- Assays were performed in a 384-well plate format.
- MY-004567 was serially diluted in DMSO and added to the assay wells.
- The kinase reaction was initiated by the addition of ATP and a specific substrate for each kinase.
- After incubation at room temperature, the amount of phosphorylated substrate was quantified using a luminescence-based detection system.
- IC<sub>50</sub> values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

## Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the in vivo efficacy of MY-004567 in a preclinical model of rheumatoid arthritis.

#### Methodology:

- Male DBA/1 mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.
- A booster immunization was administered 21 days after the primary immunization.
- Upon the onset of arthritis, mice were randomized into treatment groups.
- MY-004567 was administered orally twice daily (BID).
- Paw swelling was measured using a digital caliper, and the severity of arthritis was scored based on a scale of 0-4 for each paw.
- Treatment continued for 14 days, with final measurements taken at the end of the study.

# Experimental Workflow for Preclinical Evaluation of MY-004567





Click to download full resolution via product page

Caption: A generalized workflow for the preclinical development of MY-004567.

## **Clinical Development Status**

MY-004567 is currently in Phase II clinical trials for several autoimmune indications, including atopic dermatitis, psoriasis, and systemic lupus erythematosus.[1] Phase I trials in healthy adult subjects have been completed to evaluate the safety, tolerability, and pharmacokinetics of the compound, including studies on the effect of food on its pharmacokinetic profile and its interaction with methotrexate.[3]

### Conclusion

MY-004567 is a promising, orally administered IRAK4 inhibitor with a strong preclinical rationale for its development in a variety of autoimmune diseases. Its high selectivity for IRAK4 suggests the potential for a favorable safety profile compared to less selective immunomodulatory agents. The ongoing clinical trials will be crucial in determining the therapeutic utility of MY-004567 in providing a novel treatment option for patients with autoimmune and inflammatory disorders.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. MY 004567 AdisInsight [adisinsight.springer.com]
- 2. MY004567 tablets was approved by the FDA US. for clinical trials implied-News-Wuhan Createrna Science and Technology Co.,Ltd. [createrna.com]
- 3. Nacresertib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [MY-004567: A Novel IRAK4 Inhibitor with Therapeutic Potential in Autoimmune Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590139#my-004567-therapeutic-potential-in-autoimmune-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com